molecular formula C15H20O6 B1326072 Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate CAS No. 951887-83-5

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate

Cat. No.: B1326072
CAS No.: 951887-83-5
M. Wt: 296.31 g/mol
InChI Key: LMRIVFFCKCPAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is an organic compound that features a trimethoxyphenyl group attached to a butanoate ester

Biochemical Analysis

Biochemical Properties

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trimethoxyphenyl group in this compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1 . These interactions are crucial as they can modulate cellular processes and potentially lead to therapeutic applications. The compound’s ability to inhibit these enzymes suggests its potential use in anti-cancer therapies, given the role of these enzymes in cell proliferation and survival.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has demonstrated notable anti-cancer effects by inhibiting key proteins involved in cell division and survival . Additionally, it has shown potential in modulating cell signaling pathways, which can lead to changes in gene expression and metabolic activities. These effects are particularly significant in cancer cells, where the compound can induce apoptosis and inhibit cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The trimethoxyphenyl group allows the compound to fit into the binding sites of various enzymes, leading to their inhibition . This inhibition can result in the disruption of cellular processes such as tubulin polymerization, which is essential for cell division. Additionally, the compound can modulate gene expression by interacting with histone demethylases, thereby influencing chromatin structure and gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-cancer effects, although the extent of these effects can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can be synthesized through a multi-component reaction involving indane-1,3-dione, 2,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to certain biological targets, thereby influencing its pharmacological properties .

Comparison with Similar Compounds

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can be compared to other compounds containing the trimethoxyphenyl group, such as:

Properties

IUPAC Name

ethyl 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-5-21-15(17)7-6-11(16)10-8-13(19-3)14(20-4)9-12(10)18-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRIVFFCKCPAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.